molecular formula C7H6BrIO B1529192 2-Bromo-4-iodobenzyl alcohol CAS No. 1261648-93-4

2-Bromo-4-iodobenzyl alcohol

Cat. No. B1529192
CAS RN: 1261648-93-4
M. Wt: 312.93 g/mol
InChI Key: YMEXRVNZYXNDDN-UHFFFAOYSA-N
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Description

2-Bromo-4-iodobenzyl alcohol is a chemical compound used in scientific research . Its versatile properties make it valuable for various applications, such as drug synthesis and organic transformations.


Molecular Structure Analysis

The molecular formula of 2-Bromo-4-iodobenzyl alcohol is C7H6BrIO . The InChI code is 1S/C7H6BrIO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 .

Scientific Research Applications

Synthesis of Polycyclic Aromatic Hydrocarbons

2-Bromo-4-iodobenzyl alcohol is utilized as a novel annulating reagent in the synthesis of polycyclic aromatic hydrocarbons, such as triphenylenes and phenanthrenes. This process is facilitated through a cascade reaction involving o-iodobiphenyls or (Z)-β-halostyrenes, catalyzed by a palladium complex with an electron-deficient phosphine ligand. The reaction proceeds via deacetonative cross-coupling and sequential intramolecular cyclization, indicating the dual nucleophilic and electrophilic nature of 2-bromo-4-iodobenzyl alcohol (Iwasaki, Araki, Iino, & Nishihara, 2015; Iwasaki, Iino, & Nishihara, 2013).

Dendritic Macromolecules

In the field of polymer science, 2-bromo-4-iodobenzyl alcohol serves as a building block for the construction of dendritic macromolecules through a convergent growth approach. This method involves the stepwise addition of monomers to the periphery of the molecule, progressing inward, ultimately allowing for the synthesis of topologically complex macromolecules with precise control over the placement and nature of peripheral groups (Hawker & Fréchet, 1990).

Photocatalytic Oxidation

2-Bromo-4-iodobenzyl alcohol derivatives have been investigated in the context of photocatalytic oxidation, where they are transformed into corresponding aldehydes under the influence of a titanium dioxide photocatalyst. This reaction is notable for its high conversion and selectivity, and it proceeds efficiently under both UV and visible light irradiation. The photocatalytic activity is attributed to the formation of a surface complex between the benzyl alcoholic compound and the TiO2 surface, highlighting the potential of 2-bromo-4-iodobenzyl alcohol derivatives in sustainable chemistry applications (Higashimoto et al., 2009).

Antioxidant Properties of Derivatives

Research on the brown alga Leathesia nana has led to the isolation of novel dibenzyl bromophenols derived from 2-bromo-4-iodobenzyl alcohol. These compounds have exhibited selective cytotoxicity against several human cancer cell lines, suggesting their potential therapeutic applications. The study highlights the diverse dimerization patterns of these bromophenols and underscores the importance of marine sources in the discovery of novel bioactive compounds (Xu et al., 2004).

Safety and Hazards

2-Bromo-4-iodobenzyl alcohol is classified as a warning substance according to GHS07 . It has hazard statements H302+H312+H332;H315;H319;H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Safety precautions include avoiding dust formation, avoiding breathing vapors, mist or gas, and using personal protective equipment .

Mechanism of Action

Target of Action

It is known that halogenated benzyl alcohols, such as 2-bromo-4-iodobenzyl alcohol, are often used in organic synthesis, particularly in cross-coupling reactions .

Mode of Action

The mode of action of 2-Bromo-4-iodobenzyl alcohol is primarily through its role as a reagent in organic synthesis. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, the compound can act as an electrophile, reacting with organoboron reagents under the influence of a palladium catalyst .

Biochemical Pathways

In the context of organic synthesis, the compound can be involved in various reactions that lead to the formation of new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .

Result of Action

The molecular and cellular effects of 2-Bromo-4-iodobenzyl alcohol are largely dependent on its role in the specific reaction context. In the context of Suzuki–Miyaura cross-coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of 2-Bromo-4-iodobenzyl alcohol can be influenced by various environmental factors. For instance, the efficiency of its participation in Suzuki–Miyaura cross-coupling reactions can be affected by the reaction conditions, including the temperature, the choice of solvent, and the presence of a suitable catalyst .

properties

IUPAC Name

(2-bromo-4-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEXRVNZYXNDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-iodobenzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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